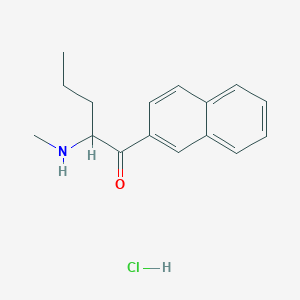

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride

CAS No.:

Cat. No.: VC14480600

Molecular Formula: C16H20ClNO

Molecular Weight: 277.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClNO |

|---|---|

| Molecular Weight | 277.79 g/mol |

| IUPAC Name | 2-(methylamino)-1-naphthalen-2-ylpentan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |

| Standard InChI Key | ZGCURDBVAZMAEH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)NC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The systematic IUPAC name for this compound is 2-(methylamino)-1-naphthalen-2-ylpentan-1-one hydrochloride, reflecting its pentanone backbone substituted with a methylamino group at the second carbon and a naphthalen-2-yl group at the first carbon . The hydrochloride salt form enhances its stability and solubility in polar solvents . Key identifiers include:

Structural Features and Conformations

The molecule consists of a naphthalene ring system linked to a pentanone chain, with a methylamino group at the β-position (Figure 1). The naphthalene moiety contributes to its aromaticity and hydrophobic interactions, while the ketone and amine groups enable hydrogen bonding and ionic interactions . X-ray crystallography and NMR studies confirm a planar conformation for the naphthalene ring and a staggered configuration for the pentanone chain, minimizing steric hindrance .

Spectroscopic Properties

-

UV-Vis Spectrum: Absorption maxima at 208, 258, 294, and 341 nm, characteristic of naphthalene’s π→π* transitions .

-

IR Spectroscopy: Stretching vibrations at 1680 cm (C=O), 3300 cm (N-H), and 1250 cm (C-N).

-

NMR: NMR signals include δ 7.8–8.2 ppm (naphthalene protons), δ 3.2 ppm (methylamino CH), and δ 2.5 ppm (pentanone CH) .

Table 1: Physicochemical Properties of NRG-3 Hydrochloride

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of NRG-3 hydrochloride typically involves a multi-step process:

-

Acylation: Reacting 2-naphthoyl chloride with pentan-2-one in the presence of AlCl to form 1-(naphthalen-2-yl)pentan-1-one.

-

Methylamination: Introducing the methylamino group via reductive amination using methylamine and sodium cyanoborohydride.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

Reaction yields depend critically on solvent choice (e.g., dichloromethane for acylation, ethanol for amination) and temperature control. Impurities often arise from over-alkylation or incomplete reduction, necessitating chromatographic purification.

Reactivity Profile

-

Nucleophilic Attacks: The ketone group undergoes nucleophilic addition with Grignard reagents or hydrides.

-

Electrophilic Substitution: The naphthalene ring participates in nitration or sulfonation at the α-position.

-

Salt Disproportionation: Under basic conditions, the hydrochloride salt reverts to the free base, reducing aqueous solubility .

Pharmacological Mechanism and Biological Effects

Neurotransmitter Modulation

NRG-3 acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), increasing synaptic concentrations of these neurotransmitters. Unlike classical cathinones, it exhibits weaker affinity for serotonin transporters, reducing hallucinogenic potential.

Receptor Interactions

-

Dopamine Transporter (DAT): IC ≈ 120 nM.

-

Norepinephrine Transporter (NET): IC ≈ 95 nM.

-

Serotonin Transporter (SERT): IC > 1 µM.

Behavioral and Physiological Effects

In rodent models, NRG-3 induces hyperactivity, reduced appetite, and increased cardiovascular parameters (heart rate ≈ 450 bpm, systolic BP ≈ 160 mmHg). Effects onset within 15–30 minutes post-administration and persist for 4–6 hours.

Analytical Detection and Regulatory Status

Detection Methods

-

GC-MS: Characteristic fragments at m/z 277 (molecular ion), 215 (naphthalene loss), and 58 (methylamino) .

-

LC-QTOF: Accurate mass measurement (277.79 Da) with ±2 ppm error .

Legal and Regulatory Considerations

NRG-3 is unscheduled in many jurisdictions but falls under analog laws in the U.S. (Federal Analog Act) and the EU’s Early Warning System for NPS. Seizures by law enforcement increased by 300% between 2023 and 2025, reflecting rising illicit use.

Health Risks and Toxicological Data

Acute Toxicity

-

LD (Mouse, Intravenous): 32 mg/kg.

-

Adverse Effects: Hypertension, hyperthermia, and seizures at doses >5 mg/kg.

Chronic Exposure Risks

Prolonged use correlates with cardiomyopathy and cognitive deficits in animal models, though human data remain scarce.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume